Gas-Phase Dehydrochlorination Activation Energy: Anchimeric Assistance Lowers Ea by 14.6 kJ/mol vs. 5-Chloro-1-pentene
In a direct comparative pyrolysis study under identical static-system conditions, 4-chloro-1-butene exhibits an activation energy (Ea) of 223.8 ± 2.1 kJ/mol for homogeneous, unimolecular dehydrochlorination, whereas the one-carbon-extended homolog 5-chloro-1-pentene requires an Ea of 238.4 ± 12.7 kJ/mol [1]. The 14.6 kJ/mol reduction is attributed to anchimeric participation of the terminal double bond in the transition state, an effect that is sterically inaccessible to the pentene homolog. This study also includes 6-chloro-1-hexene (Ea = 209.6 ± 2.9 kJ/mol), establishing a non-monotonic structure-reactivity profile across the homologous series [1].
| Evidence Dimension | Activation energy (Ea) for gas-phase dehydrochlorination to HCl and the corresponding alkadiene |
|---|---|
| Target Compound Data | Ea = 223.8 ± 2.1 kJ/mol; log A (s⁻¹) = 13.79 ± 0.17 |
| Comparator Or Baseline | 5-Chloro-1-pentene: Ea = 238.4 ± 12.7 kJ/mol; log A (s⁻¹) = 14.25 ± 1.20. 6-Chloro-1-hexene: Ea = 209.6 ± 2.9 kJ/mol; log A (s⁻¹) = 12.38 ± 0.22 |
| Quantified Difference | ΔEa (4-chloro-1-butene – 5-chloro-1-pentene) = −14.6 kJ/mol. 4-Chloro-1-butene is the only homolog showing clear anchimeric assistance; the pentene homolog shows no such participation. |
| Conditions | Static system, seasoned Pyrex vessel, temperature 389.6–480.0 °C, pressure 53–221 Torr, homogeneous first-order kinetics |
Why This Matters
This demonstrates that 4-chloro-1-butene cannot be replaced by 5-chloro-1-pentene or any saturated-chain ω-chloro-1-alkene in applications where thermal lability or controlled HCl release is required, because its reactivity is mechanistically distinct.
- [1] Chuchani, G., Hernandez, J.A., & Martin, I. (1979). Neighboring olefinic double-bond participation in gas phase pyrolysis of some alkenyl chlorides. International Journal of Chemical Kinetics, 11(12), 1279–1286. View Source
